Bopindolol vs. Pindolol: 10-Fold Higher Potency in Reducing Exercise Tachycardia in Healthy Volunteers
In a clinical pharmacological study in healthy volunteers, bopindolol was found to be approximately 10 times more potent than pindolol in reducing exercise-induced tachycardia. This was assessed by measuring heart rate response to standardized exercise [1]. Additionally, a review confirmed that 1 mg bopindolol produced equivalent cardiac β-adrenoceptor blockade to 10 mg pindolol [2].
| Evidence Dimension | Potency (reduction of exercise-induced tachycardia) |
|---|---|
| Target Compound Data | 1 mg bopindolol equivalent to 10 mg pindolol; approximately 10-fold more potent |
| Comparator Or Baseline | Pindolol: 10 mg dose required for equivalent blockade |
| Quantified Difference | 10-fold greater potency |
| Conditions | Healthy volunteers, exercise-induced tachycardia model |
Why This Matters
Demonstrates that bopindolol achieves equivalent therapeutic effect at a 10-fold lower dose than pindolol, which may translate to improved tolerability and dosing convenience.
- [1] Aellig WH. Clinical Pharmacological Studies with the Long-Acting β-Adrenoceptor Blocking Drug Bopindolol. J Cardiovasc Pharmacol. 1986;8(Suppl 6):S12-S15. PMID: 2427796. View Source
- [2] Harron DW, Goa KL, Langtry HD. Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. Drugs. 1991 Jan;41(1):130-49. doi: 10.2165/00003495-199141010-00010. PMID: 1706984. View Source
